molecular formula C17H13BrN2O B2941513 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one CAS No. 941883-02-9

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

Cat. No. B2941513
M. Wt: 341.208
InChI Key: REDOJYRUPWIIQT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class of compounds.



Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are studied.



Physical And Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, color, odor, stability, etc.


Scientific Research Applications

Synthesis and Reactions

A series of pyridazinones, including structures related to 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one, have been synthesized and analyzed. The synthesized pyridazinones were then converted into various derivatives, showcasing their versatility in chemical reactions and potential for generating a range of compounds for diverse applications (Alonazy, Al-Hazimi, & Korraa, 2009).

Crystal Structure Analysis

The crystal and molecular structure of closely related pyridazinone compounds has been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various scientific fields (Bovio & Locchi, 1972).

Antioxidant Properties

Some pyridazinone derivatives have been studied for their antioxidant properties. This research is significant in exploring the potential use of these compounds in pharmaceuticals or as additives in various products to combat oxidative stress (Akbas et al., 2018).

Antibacterial Activities

Research has been conducted on various heterocyclic compounds derived from pyridazinones for their antibacterial properties. These studies contribute to the search for new antibacterial agents, which is especially crucial in the face of rising antibiotic resistance (El-Hashash et al., 2015).

Anticonvulsant Activity

Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activity. This research highlights the potential of these compounds in the development of new drugs for treating epilepsy and related neurological disorders (Samanta et al., 2011).

Corrosion Inhibition

Pyridazinone derivatives have been evaluated for their effectiveness as corrosion inhibitors. This application is vital in industries where metal corrosion can lead to significant material and financial losses (Mashuga, Olasunkanmi, & Ebenso, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves potential areas of research or applications of the compound that could be explored in the future.


properties

IUPAC Name

2-benzyl-6-(4-bromophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDOJYRUPWIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

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